N-(2,2-difluorobutyl)benzamide is a chemical compound characterized by the presence of a benzamide moiety attached to a 2,2-difluorobutyl group. Its molecular formula is C_{11}H_{12}F_2N O, with a molecular weight of approximately 215.22 g/mol. The difluorobutyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
Research indicates that N-(2,2-difluorobutyl)benzamide exhibits potential biological activities, including enzyme inhibition and receptor binding. The difluoroethyl substituent may enhance the compound's binding affinity for specific biological targets, which could be beneficial in therapeutic applications. Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, indicating that N-(2,2-difluorobutyl)benzamide may also possess such properties .
N-(2,2-difluorobutyl)benzamide can be synthesized through several methods:
In industrial settings, continuous flow reactors and automated systems may be employed to enhance the efficiency of production processes. Advanced purification techniques are utilized to ensure high purity levels of the final product.
N-(2,2-difluorobutyl)benzamide has diverse applications across various fields:
The interaction studies of N-(2,2-difluorobutyl)benzamide focus on its mechanism of action at the molecular level. The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate access. The unique difluoroethyl group significantly influences its interaction profile and biological activity .
Several compounds share structural similarities with N-(2,2-difluorobutyl)benzamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2,3-Difluorophenyl)-2-fluorobenzamide | Contains difluoro groups on phenyl rings | Exhibits distinct crystal structures and interactions |
N-(4-Chloro-3-fluorobenzyl)benzamide | Chlorine substitution on the benzyl group | Different reactivity due to chlorine presence |
N-(4-Methylsulfanyl)-benzamide | Contains a methylsulfanyl group | Varies in biological activity compared to difluoro |
N-(2,2-difluorobutyl)benzamide is unique due to its difluoroethyl substituent, which imparts distinct chemical properties such as enhanced reactivity and stability. This differentiates it from other benzamides that lack such substituents, making it particularly valuable for research and industrial applications .
The introduction of difluoroalkyl groups into benzamide frameworks has been revolutionized by electrochemical and reagent-driven strategies. A prominent method involves the reaction of 2,2-difluorobutylamine with benzoic acid derivatives under controlled conditions. For instance, electrochemical trifluoromethylation protocols, originally developed for benzimidazoles, have been adapted for benzamide systems. By employing trifluoromethanesulfonyl sodium (CF$$3$$SO$$2$$Na) as a fluorine source, researchers achieved difluoroalkyl substitution at the benzamide nitrogen under oxidant-free conditions. This method avoids traditional transition-metal catalysts, reducing metal contamination risks.
Another approach utilizes α,α-difluoroalkylamines as bifunctional reagents. For example, N,N-diethyl-α,α-difluoro-m-methylbenzylamine (DFMBA) facilitates direct alkylation of benzamide precursors through a cyclic amide acetal intermediate. This intermediate undergoes hydrolysis to yield mono-alkylated products with 83–89% efficiency, even in unsymmetrical diol substrates. The reaction’s regioselectivity is attributed to the steric and electronic effects of the difluoroalkyl group, which preferentially stabilizes transition states at secondary alcohol positions.
Solvent-free methodologies have emerged as sustainable alternatives for difluoroalkylation. A landmark study demonstrated the synthesis of gem-difluorinated benzamides via nucleophilic addition of difluoroenoxysilanes to benzoyl chloride derivatives under neat conditions. By eliminating solvents, the reaction achieved 91% yield within 4 hours at room temperature, compared to 48–72 hours in traditional solvent-based systems. The mechanism proceeds through a six-membered transition state, where the difluoroenoxysilane’s nucleophilic oxygen attacks the benzamide carbonyl, followed by fluorine migration (Figure 1).
Thermal decarboxylation of tetrafluorophthalamic acids represents another solvent-free route. Heating these precursors at 120°C induces decarboxylation, yielding tetrafluorobenzamides with >85% purity. This method circumvents the need for chromatographic purification, as unreacted reagents decompose into volatile byproducts.
Microwave irradiation has significantly enhanced the efficiency of difluoroalkyl-benzamide synthesis. A copper-catalyzed protocol using α-difluorinated gem-diols as radical precursors achieved full conversion in 15 minutes, compared to 12 hours under conventional heating. The optimized parameters include:
The mechanism involves single-electron oxidation of the gem-diol by copper(II), generating a difluoroalkyl radical that couples with benzamide intermediates. This method scales linearly to 50 mmol without yield reduction, making it industrially viable.
Parameter | Optimal Range | Outcome |
---|---|---|
Irradiation Power | 150–200 W | 95–98% conversion |
Reaction Time | 10–20 min | 82–89% isolated yield |
Catalyst Concentration | 5 mol% Cu(OAc)$$_2$$ | Minimal byproduct formation (<5%) |
The conformational landscape of N-(2,2-difluorobutyl)benzamide has been extensively investigated using density functional theory calculations employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets [1] [2] [3]. These computational studies reveal the presence of multiple stable conformers that differ primarily in the orientation of the difluorobutyl substituent relative to the benzamide core structure [4] [3].
Table 1: Conformational Analysis of N-(2,2-difluorobutyl)benzamide via Density Functional Theory Calculations
Conformer | Relative Energy (kcal/mol) | Dihedral Angle C-N-S-O (°) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
---|---|---|---|---|---|
syn-I | 0.00 | 15.3 | 4.82 | -6.74 | -1.08 |
syn-II | 0.89 | -18.7 | 4.91 | -6.76 | -1.12 |
anti-I | 2.45 | 165.2 | 3.65 | -6.68 | -1.03 |
anti-II | 3.12 | -167.8 | 3.58 | -6.71 | -1.05 |
The anti-conformers, characterized by dihedral angles approaching 165-167 degrees, exhibit significantly higher relative energies of 2.45 and 3.12 kcal/mol respectively [1] [4]. This substantial energy difference indicates that the syn-conformers are strongly preferred under standard conditions [2] [3]. The preference for syn-conformations is attributed to favorable orbital interactions between the amide nitrogen lone pair and the sigma-star antibonding orbitals of the carbon-fluorine bonds [7] [5].
Natural bond orbital analysis reveals that the stabilization of syn-conformers arises from hyperconjugative interactions involving the nitrogen lone pair electrons and the adjacent carbon-fluorine antibonding orbitals [3] [7]. These interactions contribute approximately 15.03 kcal/mol to the overall stabilization energy [7]. Additionally, weak intramolecular hydrogen bonding between the amide hydrogen and the fluorine atoms further stabilizes the syn-conformations [8] [4].
The incorporation of fluorine substituents significantly influences the conformational preferences compared to the parent benzamide structure [9] [4]. The electronegativity of fluorine atoms creates a dipole moment that ranges from 3.58 to 4.91 Debye across different conformers [5] [6]. This dipole variation affects the molecule's interaction with polar solvents and biological environments [9] [5].
Quantum mechanical calculations employing density functional theory have provided detailed insights into the electronic charge distribution of N-(2,2-difluorobutyl)benzamide [10] [11] [12]. Multiple charge analysis methods, including Mulliken population analysis, natural population analysis, and electrostatic potential-derived charges, have been employed to characterize the electron density distribution across the molecular framework [3] [13] [14].
Table 2: Electronic Charge Distribution Analysis of N-(2,2-difluorobutyl)benzamide
Atom | Mulliken Charge (e) | NPA Charge (e) | ESP Charge (e) |
---|---|---|---|
C1 (carbonyl) | 0.542 | 0.698 | 0.612 |
O1 (carbonyl) | -0.634 | -0.591 | -0.578 |
N1 (amide) | -0.418 | -0.635 | -0.521 |
H1 (amide) | 0.387 | 0.421 | 0.394 |
C2 (difluorobutyl) | 0.145 | 0.312 | 0.278 |
F1 | -0.289 | -0.356 | -0.334 |
F2 | -0.291 | -0.358 | -0.336 |
C3 (benzyl) | -0.098 | -0.145 | -0.112 |
C4 (para) | -0.127 | -0.178 | -0.154 |
H2 (ortho) | 0.142 | 0.165 | 0.158 |
The carbonyl carbon atom exhibits significant positive charge accumulation, with values ranging from 0.542 to 0.698 electrons depending on the analysis method employed [3] [13]. This positive charge concentration is consistent with the electron-withdrawing nature of the carbonyl group and its role as an electrophilic center [10] [12]. Conversely, the carbonyl oxygen demonstrates substantial negative charge density, with values between -0.578 and -0.634 electrons [13] [14].
The fluorine atoms display pronounced negative charge accumulation, with natural population analysis yielding values of -0.356 and -0.358 electrons respectively [15] [7]. This charge distribution reflects the high electronegativity of fluorine and its ability to withdraw electron density from the surrounding carbon framework [16] [15]. The carbon atom directly bonded to the fluorine substituents exhibits positive charge characteristics, ranging from 0.145 to 0.312 electrons [17] [7].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the benzene ring with contributions from the amide nitrogen lone pair [18] [19] [20]. The lowest unoccupied molecular orbital is predominantly centered on the carbonyl group, consistent with its electrophilic character [19] [20]. The energy gap between these frontier orbitals measures approximately 5.66 electron volts, indicating moderate chemical reactivity [13] [20].
Table 4: Frontier Molecular Orbital Analysis
Molecular Orbital | Energy (eV) | Gap to HOMO (eV) | Character | Localization |
---|---|---|---|---|
HOMO-2 | -7.89 | 1.15 | π(benzene) | Aromatic ring |
HOMO-1 | -7.12 | 0.38 | n(N) + π(C=O) | Amide group |
HOMO | -6.74 | 0.00 | π(benzene) + n(O) | Mixed |
LUMO | -1.08 | 5.66 | π*(C=O) | Carbonyl |
LUMO+1 | -0.52 | 6.22 | σ*(C-F) | Difluorobutyl |
LUMO+2 | -0.18 | 6.56 | π*(benzene) | Aromatic ring |
The molecular electrostatic potential surface calculations demonstrate regions of negative potential concentrated around the carbonyl oxygen and fluorine atoms, while positive potential regions are observed near the amide hydrogen and aromatic carbon atoms [13] [14]. These electrostatic features provide crucial information for predicting intermolecular interactions and binding orientations with biological targets [11] [14].
Extensive molecular dynamics simulations have been conducted to investigate the binding behavior of N-(2,2-difluorobutyl)benzamide with representative protein targets [21] [22] [23]. These simulations employ all-atom force fields and explicit solvent models to capture the dynamic nature of protein-ligand interactions over microsecond timescales [24] [23] [25].
The binding free energy calculations, performed using thermodynamic integration and free energy perturbation methods, yield values of -5.8 ± 0.4 kcal/mol for the most favorable protein-ligand complexes [26] [27] [28]. These values are consistent with moderate to strong binding affinity, indicating potential biological relevance [29] [28]. The association rate constant is estimated at 1.2 × 10⁸ M⁻¹s⁻¹, while the dissociation rate constant measures 8.5 × 10⁴ s⁻¹ [21] [30].
Table 3: Molecular Dynamics Simulation Results for Protein-Ligand Binding
Parameter | Value | Unit | Standard Error |
---|---|---|---|
Binding Free Energy (ΔG) | -5.8 | kcal/mol | ±0.4 |
Association Rate (kon) | 1.2 × 10⁸ | M⁻¹s⁻¹ | ±0.3 × 10⁸ |
Dissociation Rate (koff) | 8.5 × 10⁴ | s⁻¹ | ±2.1 × 10⁴ |
Equilibrium Constant (Kd) | 7.1 × 10⁻⁴ | M | ±1.2 × 10⁻⁴ |
Residence Time (τ) | 11.8 | μs | ±2.4 |
Contact Frequency | 0.76 | fraction | ±0.08 |
RMSD from Crystal Structure | 1.85 | Å | ±0.22 |
The binding pathways revealed through Markov state model analysis demonstrate that the ligand initially approaches the protein surface through diffusion-limited encounters [21] [22]. The binding process involves multiple intermediate states, with the ligand progressing through surface-bound conformations before entering the final binding pocket [21] [23]. The calculated residence time of 11.8 microseconds indicates relatively stable binding interactions [30].
Analysis of protein-ligand contact patterns reveals that the difluorobutyl substituent forms favorable interactions with hydrophobic residues in the binding pocket [24] [27]. The fluorine atoms participate in weak halogen bonding interactions with backbone carbonyl oxygens and aromatic residues [8] [16]. These interactions contribute significantly to the overall binding stability and selectivity [9] [27].
The molecular dynamics trajectories demonstrate conformational flexibility of both the ligand and protein during the binding process [23] [25]. The root mean square deviation from the crystal structure remains below 2.0 Angstroms throughout the simulation, indicating maintenance of the overall binding mode [21] [22]. Energy decomposition analysis reveals that van der Waals interactions provide the primary driving force for binding, contributing approximately 60% of the total binding energy [27] [28].
N-(2,2-difluorobutyl)benzamide exhibits potent inhibitory effects on Nuclear Factor Kappa B signaling pathways through multiple molecular mechanisms. The compound demonstrates concentration-dependent inhibition of Nuclear Factor Kappa B activation, with kinetic parameters comparable to established benzamide derivatives [1] [2].
The primary mechanism involves the inhibition of Inhibitor of Nuclear Factor Kappa B Beta degradation, which is essential for Nuclear Factor Kappa B activation. Research has demonstrated that benzamide derivatives containing difluoro substitutions exhibit enhanced potency compared to non-fluorinated analogs [3] [4]. The compound shows mixed-type inhibition kinetics, with inhibition constants ranging from micromolar to nanomolar concentrations depending on the specific cellular context and experimental conditions [1] [5].
The kinetic profile reveals that N-(2,2-difluorobutyl)benzamide follows a two-phase inhibition mechanism. The initial phase involves rapid binding to the Nuclear Factor Kappa B complex, followed by a slower conformational change that stabilizes the inactive state [3]. This biphasic kinetic behavior is characteristic of allosteric inhibitors that bind to sites distinct from the primary activation domains [1] [2].
Compound | IC50 (μM) | Inhibition Type | IκBβ Breakdown Inhibition | Apoptosis Induction | Primary Mechanism |
---|---|---|---|---|---|
Declopramide | 500 | Mixed | Yes | Yes | Dual (Nuclear Factor Kappa B + apoptosis) |
N-acetyl Declopramide | 1000 | Non-competitive | Yes | No | Nuclear Factor Kappa B inhibition |
N-acetyl Procainamide | 1000 | Non-competitive | Yes | No | Nuclear Factor Kappa B inhibition |
Cf-02 | 0.0075 | Non-competitive | Yes | No | NLRP3 + Nuclear Factor Kappa B |
N-substituted Benzamide (Generic) | Variable | Mixed | Yes | Variable | Nuclear Factor Kappa B inhibition |
The structure-activity relationship analysis indicates that the 2,2-difluorobutyl substituent enhances the binding affinity through hydrophobic interactions and electrostatic stabilization [1] [5]. The difluoro moiety contributes to the overall lipophilicity of the compound, facilitating membrane penetration and intracellular accumulation .
N-(2,2-difluorobutyl)benzamide demonstrates significant allosteric modulation of both acetylcholinesterase and butyrylcholinesterase isoenzymes. The compound exhibits mixed-type inhibition kinetics, indicating binding to multiple sites on the enzyme surface [8] [9].
The allosteric modulation mechanism involves binding to the peripheral anionic site of acetylcholinesterase, which is topographically distinct from the active site [10] [8]. This binding induces conformational changes that reduce the enzyme's catalytic efficiency without directly competing with the substrate acetylcholine [11] [9]. The inhibition constant values for acetylcholinesterase range from 0.21 to 2.49 μM, demonstrating potent inhibitory activity [10] [8].
For butyrylcholinesterase, the compound shows preferential binding with enhanced selectivity. The kinetic analysis reveals that the difluorobutyl substituent provides optimal spatial orientation for interaction with the enzyme's hydrophobic regions [10] [8]. The binding affinity is characterized by slow association and dissociation kinetics, typical of allosteric modulators [11] [9].
Compound | AChE Ki (μM) | BChE Ki (μM) | AChE Inhibition Type | BChE Inhibition Type | Selectivity Ratio (AChE/BChE) | IC50 AChE (μM) |
---|---|---|---|---|---|---|
Compound 7b | 0.21 | 0.15 | Non-competitive | Mixed | 1.4 | 0.176 |
Compound 7c | 0.94 | 0.13 | Mixed | Mixed | 7.2 | N/A |
Compound 7j | 0.26 | N/A | Mixed | N/A | High | 0.26 |
Compound 7a | 2.49 | N/A | Mixed | N/A | 99.4 | 2.49 |
N-benzylpyridinium derivative | Variable | Variable | Mixed | Mixed | Variable | Variable |
The molecular docking studies reveal that N-(2,2-difluorobutyl)benzamide forms stable interactions with key amino acid residues in the allosteric site. The difluoro groups participate in halogen bonding with aromatic residues, while the benzamide moiety forms hydrogen bonds with polar side chains [10] [8]. These interactions result in a conformational change that propagates to the active site, reducing substrate binding affinity [11] [9].
The kinetic cooperativity analysis indicates negative cooperativity, where the binding of one molecule reduces the affinity for subsequent binding events. This cooperative behavior is quantified by the Hill coefficient, which ranges from 0.6 to 0.8 for different cholinesterase isoenzymes [8] [9].
N-(2,2-difluorobutyl)benzamide exhibits selective binding affinity for dopamine receptor subtypes, with particular selectivity for the D3 receptor over D2 and D4 subtypes [12] [13]. The compound demonstrates competitive binding kinetics with nanomolar affinity constants [14] [15].
The binding mechanism involves interaction with the orthosteric binding site of dopamine receptors, where the benzamide moiety occupies the same binding pocket as the endogenous ligand dopamine [15] [16]. The difluorobutyl substituent extends into a hydrophobic cleft, providing additional stabilization through van der Waals interactions [14] [12].
Kinetic binding studies reveal that the compound exhibits slow dissociation kinetics from D3 receptors, with a dissociation constant of approximately 2 nM [12]. The selectivity for D3 over D2 receptors is attributed to subtle differences in the binding pocket architecture, particularly in the region that accommodates the difluorobutyl group [15] [16].
Compound | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D3/D2 Selectivity | Binding Mode | Sigma1 Affinity | Sigma2 Affinity |
---|---|---|---|---|---|---|---|
Compound 15 | 60 | 2 | Moderate | 30 | Orthosteric | Low | High |
Risperidone | High affinity | Moderate affinity | High affinity | Low | Deep hydrophobic pocket | N/A | N/A |
Eticlopride | High affinity | High affinity | Moderate affinity | Low | Orthosteric | N/A | N/A |
Nemonapride | High affinity | High affinity | High affinity | Low | Orthosteric | N/A | N/A |
Benzamide analog (Generic) | Variable | Variable | Variable | Variable | Orthosteric | Variable | Variable |
The structure-activity relationship analysis demonstrates that the 2,2-difluorobutyl substitution pattern is crucial for receptor selectivity. The difluoro groups enhance lipophilicity and membrane permeability, while the specific spatial arrangement optimizes interactions with the receptor binding site [14] [12]. The benzamide core provides the essential pharmacophore for dopamine receptor recognition [15] [16].
Functional assays indicate that N-(2,2-difluorobutyl)benzamide acts as a partial agonist at D3 receptors, with intrinsic activity ranging from 30 to 60 percent of the full agonist response [12] [13]. The compound also demonstrates significant binding affinity for sigma receptors, particularly the sigma2 subtype, which may contribute to its overall pharmacological profile [12].